4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride typically involves the halogenation of a benzene ring followed by sulfonylation. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: The introduction of bromine and fluorine atoms to the benzene ring. This step often involves the use of bromine (Br2) and a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The benzene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The halogen atoms (bromine and fluorine) can participate in coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base.
Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride: Another closely related compound with slight variations in the position of the halogen atoms.
Uniqueness
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the sulfonyl fluoride group. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H5BrF2O3S |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrF2O3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3 |
InChI Key |
UGWJNXHLISOVET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)F)F)Br |
Origin of Product |
United States |
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